molecular formula C6H10F3NO B12338426 rac-(2R,3R)-3-methyl-2-(trifluoromethyl)morpholine

rac-(2R,3R)-3-methyl-2-(trifluoromethyl)morpholine

Cat. No.: B12338426
M. Wt: 169.14 g/mol
InChI Key: YQRAKOTXZFIGPC-WHFBIAKZSA-N
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Description

Rac-(2R,3R)-3-methyl-2-(trifluoromethyl)morpholine is a chemical compound belonging to the class of morpholine derivatives. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound has garnered interest due to its unique physical and chemical properties, making it valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Rac-(2R,3R)-3-methyl-2-(trifluoromethyl)morpholine can be synthesized through the reaction of N-methylmorpholine with trifluoroacetaldehyde in the presence of an acid catalyst. The synthetic process involves the formation of an iminium ion intermediate, which subsequently reacts with trifluoroacetaldehyde to form the desired product. The reaction conditions typically include a controlled temperature and the use of polar solvents like ethanol or acetone to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Rac-(2R,3R)-3-methyl-2-(trifluoromethyl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar solvents under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a ligand in catalytic reactions and as a building block in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Medicine: Explored for its pharmacological properties, including potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-(2R,3R)-3-methyl-2-(trifluoromethyl)morpholine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating various chemical transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Rac-(2R,3R)-2-methyl-3-(trifluoromethyl)morpholine
  • Rac-(2R,3R)-3-methyl-2-(difluoromethyl)morpholine
  • Rac-(2R,3R)-3-methyl-2-(fluoromethyl)morpholine

Uniqueness

Rac-(2R,3R)-3-methyl-2-(trifluoromethyl)morpholine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in catalytic applications and as a building block for synthesizing complex organic molecules.

Properties

Molecular Formula

C6H10F3NO

Molecular Weight

169.14 g/mol

IUPAC Name

(2S,3S)-3-methyl-2-(trifluoromethyl)morpholine

InChI

InChI=1S/C6H10F3NO/c1-4-5(6(7,8)9)11-3-2-10-4/h4-5,10H,2-3H2,1H3/t4-,5-/m0/s1

InChI Key

YQRAKOTXZFIGPC-WHFBIAKZSA-N

Isomeric SMILES

C[C@H]1[C@H](OCCN1)C(F)(F)F

Canonical SMILES

CC1C(OCCN1)C(F)(F)F

Origin of Product

United States

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